molecular formula C25H22N4O5 B11181324 ethyl 4-({[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

ethyl 4-({[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

Cat. No.: B11181324
M. Wt: 458.5 g/mol
InChI Key: FSWBKLARHIDNQO-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate typically involves multiple stepsThe final step involves the acylation of the benzoate moiety with the imidazo[1,2-a][1,3]benzimidazole derivative .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is unique due to its combination of functional groups and the presence of the imidazo[1,2-a][1,3]benzimidazole core. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(furan-2-ylmethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22N4O5/c1-2-33-24(32)16-9-11-17(12-10-16)26-22(30)14-21-23(31)28(15-18-6-5-13-34-18)25-27-19-7-3-4-8-20(19)29(21)25/h3-13,21H,2,14-15H2,1H3,(H,26,30)

InChI Key

FSWBKLARHIDNQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CO5

Origin of Product

United States

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